molecular formula C12H12N2O3 B3022577 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid CAS No. 956964-23-1

4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid

Cat. No.: B3022577
CAS No.: 956964-23-1
M. Wt: 232.23 g/mol
InChI Key: DCVDNCLNIKXKHF-UHFFFAOYSA-N
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Description

4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C12H12N2O3. It is characterized by the presence of a methoxy group, a pyrazole ring, and a benzoic acid moiety.

Preparation Methods

The synthesis of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid typically involves the reaction of 4-methoxybenzyl chloride with pyrazole in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include solvents such as acetonitrile and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, modulating their activity. The methoxy and carboxylic acid groups contribute to the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-3-(pyrazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-11-4-3-9(12(15)16)7-10(11)8-14-6-2-5-13-14/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVDNCLNIKXKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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